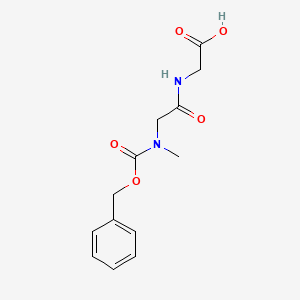

Carbobenzyloxysarcosylglycine

Description

Structure

3D Structure

Properties

CAS No. |

15146-74-4 |

|---|---|

Molecular Formula |

C13H16N2O5 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C13H16N2O5/c1-15(8-11(16)14-7-12(17)18)13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,17,18) |

InChI Key |

HZTCJXSEHNRBTH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)NCC(=O)O)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Carbobenzyloxysarcosylglycine

Solution-Phase Peptide Synthesis (LPPS) Approaches for Dipeptide Synthesis

Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous liquid medium. libretexts.orgnih.gov This traditional method requires the isolation and purification of the peptide intermediate after each step. beilstein-journals.org

In a conventional LPPS approach to Carbobenzyloxysarcosylglycine, the two constituent amino acid units, Carbobenzyloxy-sarcosine (Cbz-Sar-OH) and a C-terminally protected glycine (B1666218) (e.g., Glycine methyl ester, H-Gly-OMe), are coupled in solution. libretexts.org The core principle is to have a single nucleophile (the free amine of the glycine ester) and a single electrophile (the activated carboxyl group of Cbz-sarcosine). masterorganicchemistry.com

The process involves several key steps:

Carboxyl Group Activation: The carboxylic acid of Cbz-Sar-OH is activated to make it more reactive towards the amino group of glycine. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. libretexts.orgresearchgate.net

Peptide Bond Formation: The activated Cbz-sarcosine is then mixed with the glycine ester in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govaurorabiomed.com The amine group of the glycine ester attacks the activated carboxyl group, forming the peptide bond.

Work-up and Purification: After the reaction, the protected dipeptide (Cbz-Sar-Gly-OMe) is isolated from the reaction mixture. This typically involves aqueous work-up to remove unreacted starting materials and water-soluble by-products. nih.gov Purification is then performed using techniques like recrystallization or flash column chromatography. acs.org

Deprotection: Finally, the C-terminal protecting group (the methyl ester) is removed, typically by saponification (hydrolysis with a mild base like NaOH), to yield the final product, Carbobenzyloxysarcosylglycine. libretexts.org

Recent advancements have introduced microwave-assisted protocols that can significantly shorten reaction times and improve yields for dipeptide synthesis in solution. nih.gov

Table 1: Common Coupling Reagents in Solution-Phase Synthesis

| Coupling Reagent | Abbreviation | By-product | Notes |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective but DCU can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble urea | Easier purification than with DCC. |

| Propylphosphonic Anhydride | T3P® | Water-soluble phosphates | High efficiency and clean reactions. nih.gov |

Group-Assisted Purification (GAP) chemistry is a modern solution-phase technique designed to simplify product purification by avoiding traditional chromatography and recrystallization. nih.govrsc.org This method introduces a specific functional group, or "GAP anchor," to one of the reactants, which facilitates easy separation of the product. gappeptides.com

For the synthesis of Carbobenzyloxysarcosylglycine, the GAP strategy would involve:

Attaching a GAP anchor molecule to the C-terminus of glycine. This anchor is designed to make the resulting peptide soluble in specific organic solvents but insoluble in others, like inexpensive petroleum solvents. nih.gov

The coupling reaction with Cbz-sarcosine is performed in solution, similar to conventional LPPS. nih.gov

After the reaction, the crude mixture is washed with a non-polar solvent (e.g., petroleum ether). The GAP-anchored dipeptide product precipitates or remains as a solid, while excess reagents and by-products are washed away. gappeptides.com

The purified, anchored peptide is then cleaved from the GAP auxiliary to yield the final product. nih.gov

This approach combines the high efficiency of solution-phase reactions with a purification process that is as simple as the filtration used in solid-phase synthesis, thereby reducing solvent consumption and waste. gappeptides.comgappeptides.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for Dipeptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support (resin). libretexts.orgpowdersystems.com This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing. nih.govbiosyn.com

In SPPS, the synthesis of Carbobenzyloxysarcosylglycine proceeds from the C-terminus to the N-terminus. biosyn.com The key steps are:

Resin Loading: The first amino acid, glycine, is covalently attached to the solid support. A temporary protecting group, typically Fmoc (9-fluorenylmethoxycarbonyl), is used on the α-amino group of glycine to prevent self-polymerization. The carboxyl group of Fmoc-glycine is linked to a functionalized resin (e.g., Wang or 2-Chlorotrityl chloride resin). ub.edu

Deprotection: The temporary Fmoc protecting group is removed from the resin-bound glycine. For Fmoc, this is achieved by treatment with a solution of a weak base, such as 20% piperidine (B6355638) in DMF. libretexts.org This exposes the free amino group of glycine for the next coupling step.

Coupling: The second amino acid, Cbz-sarcosine, is introduced in excess along with a coupling agent (e.g., HBTU/DIEA). oup.com The activated Cbz-sarcosine reacts with the free amine on the resin-bound glycine to form the protected dipeptide, which remains attached to the solid support.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin. The choice of cleavage reagent depends on the type of resin linker used. For example, a mild acid like trifluoroacetic acid (TFA) is often used to break the ester bond to the resin, which also removes any acid-labile side-chain protecting groups. powdersystems.comnih.gov This step releases the final product, Carbobenzyloxysarcosylglycine, into solution, which is then precipitated and purified.

Table 2: Comparison of LPPS and SPPS for Dipeptide Synthesis

| Feature | Solution-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Reaction Medium | Homogeneous solution | Heterogeneous (liquid reagents, solid support) |

| Purification | Chromatography, recrystallization, or extraction after each step | Filtration and washing after each step |

| Reagent Stoichiometry | Near-equimolar amounts of reactants | Excess reagents used to drive reactions to completion |

| Scalability | Generally easier to scale up for large quantities | Can be challenging to scale up due to resin capacity and cost |

| Automation | Difficult to automate | Readily automated |

| Monitoring | In-process reaction monitoring is straightforward (e.g., TLC, HPLC) | Indirect monitoring, often through colorimetric tests |

The cyclical nature of SPPS—involving repetitive steps of deprotection, washing, and coupling—is highly amenable to automation. libretexts.orgnih.gov Automated peptide synthesizers are robotic systems that perform these steps in a programmed sequence, allowing for the unattended synthesis of peptides. aurorabiomed.com

While fully automating the synthesis of a simple dipeptide like Carbobenzyloxysarcosylglycine might be excessive, the principles are the same as for longer oligopeptides. nih.gov The synthesizer would automatically deliver the necessary reagents (deprotection solution, protected amino acids, coupling agents, and wash solvents) to a reaction vessel containing the resin. aurorabiomed.com The use of automated systems significantly increases throughput and reproducibility, making it possible to synthesize many different peptides simultaneously in parallel formats. nih.govnih.gov Modern automated synthesizers often incorporate microwave heating to accelerate the deprotection and coupling steps, reducing cycle times from hours to minutes. beilstein-journals.orgnih.gov

Protecting Group Chemistry in Carbobenzyloxysarcosylglycine Synthesis

Protecting groups are essential in peptide synthesis to temporarily mask reactive functional groups and prevent unwanted side reactions, ensuring that the peptide bond forms only between the desired amino and carboxyl groups. masterorganicchemistry.comnih.gov The synthesis of Carbobenzyloxysarcosylglycine involves the strategic use of N-terminal and C-terminal protecting groups. creative-peptides.com

The primary protecting group in the target molecule is the Carbobenzyloxy (Cbz or Z) group . Introduced by Bergmann and Zervas in 1932, the Cbz group is a urethane-type protecting group for the α-amino function of an amino acid. nih.gov In Carbobenzyloxysarcosylglycine, it protects the nitrogen of sarcosine (B1681465).

Introduction: The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions (Schotten-Baumann reaction).

Stability: It is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions used for Boc (tert-butyloxycarbonyl) removal, making it an orthogonal protecting group in many synthetic schemes.

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, Pd-C) or by treatment with strong acids such as HBr in acetic acid. nih.gov

For a synthesis to be successful, especially in solution-phase, the carboxyl group of the C-terminal amino acid (glycine) must also be protected to prevent it from acting as a nucleophile. libretexts.org Common protecting groups for the C-terminus include:

Methyl or Ethyl Esters: Formed under standard Fischer esterification conditions. They are stable during the coupling step and are typically removed by saponification with a mild base (e.g., NaOH) at the end of the synthesis. libretexts.org

Benzyl (Bzl) Esters: Also stable to coupling conditions and can be removed simultaneously with a Cbz group via catalytic hydrogenolysis. libretexts.org

In SPPS, the resin itself functions as the C-terminal protecting group, and the final cleavage step simultaneously deprotects the C-terminus. biosyn.com Since neither sarcosine nor glycine possesses a reactive side chain, no side-chain protection is necessary for this particular synthesis. creative-peptides.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Carbobenzyloxysarcosylglycine |

| Sarcosine |

| Glycine |

| Carbobenzyloxy-sarcosine |

| Glycine methyl ester |

| Dicyclohexylcarbodiimide (DCC) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| 1-Hydroxybenzotriazole (HOBt) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| Dicyclohexylurea (DCU) |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Piperidine |

| N,N-Diisopropylethylamine (DIEA) |

| Trifluoroacetic acid (TFA) |

| Benzyl chloroformate |

| Palladium |

| Hydrogen bromide |

| Acetic acid |

| Sodium hydroxide |

| tert-butyloxycarbonyl (Boc) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Propylphosphonic Anhydride (T3P®) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) |

| Petroleum ether |

| Benzyl ester |

| Methyl ester |

Role and Mechanisms of the Benzyloxycarbonyl (Cbz/Z) Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis, serving as a crucial protecting group for the amine functionality of amino acids. bachem.cominrae.frinrae.fr Its primary role is to prevent the amino group of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner during peptide bond formation. ontosight.aimasterorganicchemistry.com

The Cbz group is introduced by reacting the amino acid with benzyl chloroformate in a basic medium. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate (B1207046) linkage.

A key advantage of the Cbz group is its stability under a variety of reaction conditions, yet it can be readily removed when desired. ontosight.ai Deprotection is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.cominrae.frinrae.fr This process cleaves the benzyl-oxygen bond, generating a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine. inrae.frinrae.fr The choice of deprotection method is critical and must be compatible with other protecting groups present in the molecule. researchgate.net

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

The synthesis of complex peptides like Carbobenzyloxysarcosylglycine necessitates a sophisticated approach known as an orthogonal protecting group strategy. nih.govfiveable.me This strategy employs multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. fiveable.meacs.org This allows for the selective deprotection and modification of different functional groups within the molecule in a controlled, stepwise manner. nih.govfiveable.me

In the context of Carbobenzyloxysarcosylglycine synthesis, an orthogonal strategy would typically involve:

A temporary N-terminal protecting group: This group protects the α-amino group of the growing peptide chain and is removed after each coupling step. The Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (commonly removed with piperidine), is a frequent choice in modern solid-phase peptide synthesis (SPPS). masterorganicchemistry.comiris-biotech.de

A permanent or semi-permanent side-chain protecting group: For amino acids with reactive side chains, these groups remain in place throughout the synthesis and are only removed during the final cleavage step.

A C-terminal protecting group: This group, often an ester, protects the carboxyl group of the first amino acid.

The Cbz group, being removable by hydrogenolysis, can be used in conjunction with acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like Fmoc, providing a versatile orthogonal system. fiveable.me For instance, if the Fmoc/tBu strategy is employed for chain elongation, a Cbz group could be used for N-terminal protection in the final coupling step if its retention in the final product is desired. iris-biotech.de

Peptide Coupling Reagent Applications in Carbobenzyloxysarcosylglycine Formation

The formation of the peptide bond between carbobenzyloxy-sarcosine and glycine requires the activation of the carboxylic acid group of the former. This is achieved using peptide coupling reagents, which facilitate the reaction with the amino group of the latter. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. bachem.comacs.org

Carbodiimide-Based Coupling Reagents

Carbodiimides are a widely used class of coupling reagents in both solution-phase and solid-phase peptide synthesis. bachem.comamericanpeptidesociety.org The most common examples are Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). peptide.compeptide.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com This intermediate can then be attacked by the amino group of the other amino acid to form the peptide bond.

A significant drawback of using carbodiimides alone is the risk of racemization of the activated amino acid. peptide.com To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. bachem.comamericanpeptidesociety.org These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive and less prone to racemization. acs.org Another potential side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive and terminates the coupling reaction. bachem.com

| Reagent | Byproduct Solubility | Common Application |

| DCC | Insoluble in most organic solvents | Solution-phase synthesis |

| DIC | Soluble in common SPPS solvents | Solid-phase synthesis |

| EDC | Water-soluble | Aqueous couplings, protein conjugation |

Active Ester-Based Coupling Reagents

Active ester-based methods provide a pre-activated form of the carboxylic acid, which can then react with the amine component. bachem.comrsc.org These active esters are generally stable enough to be isolated and purified, which helps in minimizing side reactions. bachem.com Common examples include pentafluorophenyl (Pfp) esters and N-hydroxysuccinimide (NHS) esters. bachem.comresearchgate.net

The use of active esters offers a cleaner reaction profile compared to in-situ activation with carbodiimides, as the potential for side reactions associated with the coupling reagent itself is eliminated at the coupling stage. rsc.org The reactivity of the active ester can be tuned by the choice of the alcohol used for its formation. rsc.org

Stereochemical Control and Stereoselective Synthesis

Maintaining the stereochemical integrity of the chiral centers in the amino acids is paramount during peptide synthesis. Racemization, the loss of stereochemical purity, can occur at the α-carbon of the activated amino acid, particularly through the formation of an oxazolone (B7731731) intermediate. uni-kiel.de

Several strategies are employed to control stereochemistry:

Use of Additives: As mentioned, additives like HOBt and HOAt are crucial in carbodiimide-mediated couplings to suppress racemization by forming less reactive active esters. peptide.com

Choice of Coupling Reagent: Some coupling reagents are inherently better at minimizing racemization than others. Phosphonium and aminium/uronium salt-based reagents are generally preferred for their ability to promote fast coupling with minimal epimerization. bachem.compeptide.com

Reaction Conditions: Lowering the reaction temperature and using non-polar solvents can help to reduce the rate of racemization. The choice of base is also critical, with sterically hindered bases like diisopropylethylamine (DIEA) often being preferred.

Protecting Groups: The nature of the N-terminal protecting group can influence the extent of racemization. Urethane-based protecting groups like Cbz and Fmoc are known to suppress racemization compared to acyl-type protecting groups.

In cases where stereoselectivity is a primary concern, such as in the synthesis of peptides containing N-methylated amino acids or during fragment coupling, the choice of coupling reagent and conditions becomes even more critical to ensure the desired stereochemical outcome. uni-kiel.dersc.org Studies have shown a preference for heterochiral coupling in some competitive peptide synthesis scenarios, highlighting the complex interplay of stereochemical factors. rsc.orgrsc.org

Strategies for Diastereoselective Control in Peptide Linkage Formation

The synthesis of peptides containing N-methylated amino acids like sarcosine can present unique challenges. The tertiary nature of the N-methyl group can influence the conformational preferences of the peptide backbone and potentially affect the stereochemical outcome of subsequent reactions. However, in the case of Carbobenzyloxysarcosylglycine, the glycine residue is achiral, meaning it does not have a stereocenter. Therefore, the formation of the peptide bond between carbobenzyloxysarcosine and glycine does not generate diastereomers.

Diastereoselective control becomes a critical consideration when coupling an amino acid to a chiral partner where a new stereocenter is formed. For instance, if glycine were replaced by a chiral amino acid, the approach of the activated carbobenzyloxysarcosine could be influenced by the existing stereocenter, potentially leading to a mixture of diastereomeric products. Strategies to control this would typically involve the use of chiral auxiliaries, specific coupling reagents that favor one stereochemical pathway, or optimization of reaction conditions such as solvent and temperature to enhance the diastereomeric excess. However, no studies detailing such strategies specifically for the synthesis of Carbobenzyloxysarcosylglycine derivatives with a chiral C-terminal amino acid were identified.

Chiral Catalyst Applications in Peptide Synthesis

The application of chiral catalysts in peptide synthesis is a sophisticated approach to induce asymmetry in bond formation. These catalysts can create a chiral environment that favors the formation of one stereoisomer over another. This is particularly relevant in the synthesis of non-proteinogenic amino acids or in reactions where stereocenters are created.

In the context of Carbobenzyloxysarcosylglycine synthesis, a chiral catalyst would not be necessary for the formation of the sarcosine-glycine peptide bond itself, as no new stereocenter is generated. However, chiral catalysts could theoretically be employed in the synthesis of the carbobenzyloxysarcosine precursor if it were prepared via an asymmetric route. For example, a chiral catalyst could be used in the asymmetric N-methylation of N-benzyloxycarbonylalanine to produce N-benzyloxycarbonylsarcosine enantioselectively. Subsequently, this enantiomerically pure precursor could be coupled with glycine. Despite this theoretical application, the scientific literature retrieved does not provide specific examples or detailed research findings on the use of chiral catalysts for the synthesis of Carbobenzyloxysarcosylglycine.

While the principles of diastereoselective synthesis and chiral catalysis are fundamental in modern organic chemistry, their specific application to Carbobenzyloxysarcosylglycine is not described in the available scientific literature. Further research would be necessary to explore and document these aspects of its synthesis.

Reaction Mechanisms Pertaining to Carbobenzyloxysarcosylglycine Transformations

Mechanism of Peptide Bond Formation in Dipeptide Coupling

The formation of the peptide bond in the synthesis of carbobenzyloxysarcosylglycine, a dipeptide derivative, is a cornerstone of peptide chemistry. This process, a type of condensation reaction, involves the coupling of a protected sarcosine (B1681465) residue with a glycine (B1666218) residue. aklectures.comlibretexts.org Essentially, it is a nucleophilic acyl substitution reaction. masterorganicchemistry.com The carboxyl group of one amino acid must be "activated" to facilitate its reaction with the amino group of the other. libretexts.org

The mechanism generally proceeds as follows:

Activation of the Carboxyl Group: The carboxylic acid of the N-protected sarcosine (in this case, with a carbobenzyloxy group) is activated. This is often achieved using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com The DCC activates the carboxyl group, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack: The amino group of the glycine ester acts as a nucleophile, attacking the activated carbonyl carbon of the protected sarcosine. youtube.comnih.gov This forms a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer and Elimination: A proton is transferred, and the DCC is eliminated as dicyclohexylurea (a stable byproduct), leading to the formation of the new peptide bond. libretexts.orgyoutube.com

Solvent choice can influence the reaction. While peptide bond formation is thermodynamically unfavorable in aqueous solutions, the use of organic solvents and coupling reagents overcomes this barrier. aklectures.commedschoolcoach.com

Mechanisms of Benzyloxycarbonyl Protecting Group Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis, first introduced by Max Bergmann and Leonidas Zervas. wikipedia.orgbachem.com Its introduction onto the sarcosine moiety to form the "carbobenzyloxy" part of the target molecule is a critical step.

The mechanism for introducing the Cbz group typically involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comyoutube.com

Nucleophilic Attack: The nitrogen atom of the sarcosine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzyl chloroformate. total-synthesis.comyoutube.com

Elimination of Chloride: A chloride ion is subsequently eliminated, and a proton is removed from the nitrogen by a base (often an organic base or carbonate), resulting in the formation of the carbamate (B1207046) linkage characteristic of the Cbz-protected amino acid. total-synthesis.com

This protection is crucial as it prevents the highly reactive amino group of sarcosine from participating in unwanted side reactions during the subsequent peptide coupling step. libretexts.org

Investigation of Potential Side Reactions During Synthesis

Racemization Suppression Strategies

A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid. researchgate.netresearchgate.net N-methylated amino acids, such as sarcosine (N-methylglycine), can be particularly prone to racemization during peptide bond formation. cdnsciencepub.comnii.ac.jp However, it's important to note that sarcosine itself is not chiral. The discussion of racemization becomes relevant when considering the coupling of a chiral N-methylated amino acid.

For chiral N-methylated amino acids, the mechanism of racemization often involves the formation of an oxazolonium-5-oxide intermediate. researchgate.netcdnsciencepub.com The presence of salts, such as triethylamine (B128534) hydrochloride, can significantly increase racemization. cdnsciencepub.comnii.ac.jp

Strategies to suppress racemization include:

Use of Additives: The addition of reagents like N-hydroxysuccinimide (HONSu) or 1-hydroxybenzotriazole (B26582) (HOBt) during the coupling reaction can significantly reduce racemization. cdnsciencepub.compeptide.com Coupling through the N-hydroxysuccinimide ester has been shown to yield stereochemically pure products. researchgate.netcdnsciencepub.com

Choice of Coupling Reagent: The use of specific coupling reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or dicyclohexylcarbodiimide in the presence of HONSu can minimize racemization, especially in the absence of salts. cdnsciencepub.comnii.ac.jp

Solvent Effects: Polar solvents can promote racemization. researchgate.netcdnsciencepub.com Therefore, the choice of solvent is a critical factor.

Novel Protecting Groups: Research into new amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has shown promise in suppressing racemization during solid-phase peptide synthesis. nih.govnih.govresearchgate.net

| Coupling Method | % Racemization (in the presence of salt) | % Racemization (in the absence of salt) |

|---|---|---|

| Mixed Anhydride | 39 | 2.8 |

| DCCI | 31 | 1.8 |

| EEDQ | 2.8 | <0.1 |

| DCCI-HONSu | <0.1 | <0.1 |

Acyl Transfer and Other Undesirable Pathways

Besides racemization, other side reactions can occur during the synthesis of carbobenzyloxysarcosylglycine. One such reaction is N-acyl transfer. In the context of peptide synthesis, this can involve the transfer of the acyl group to an alternative nucleophile, leading to undesired byproducts. nih.gov While N-to-S acyl transfer is a known and sometimes synthetically useful reaction, unwanted acyl transfer reactions can reduce the yield of the desired peptide. nih.gov

Other potential side reactions in peptide synthesis include:

Diketopiperazine Formation: This is particularly common at the dipeptide stage and can lead to the termination of the growing peptide chain. peptide.com

Overactivation: If the carboxyl group is too strongly activated, it can lead to the formation of symmetrical anhydrides or other reactive intermediates that can undergo further unwanted reactions. bibliomed.org

Guanidinylation: The use of certain coupling reagents can lead to the formation of a guanidine (B92328) moiety at the N-terminus, which terminates the peptide chain. peptide.com

Careful control of reaction conditions, including the choice of coupling reagents, solvents, and protecting groups, is essential to minimize these undesirable pathways. bibliomed.orgbibliomed.org

Kinetic and Thermodynamic Aspects of Synthetic Pathways

The formation of a peptide bond is a thermodynamically endergonic process, meaning it requires an input of energy. aklectures.commedschoolcoach.com In biological systems, this energy is supplied by ATP hydrolysis. medschoolcoach.com In chemical synthesis, the use of activating agents for the carboxyl group overcomes this thermodynamic barrier. libretexts.org The hydrolysis of a peptide bond, the reverse reaction, is exergonic but has a high activation energy, making peptides kinetically stable under normal physiological conditions. aklectures.commedschoolcoach.com

The enthalpy of peptide bond formation is positive, indicating it is an endothermic process. stackexchange.com For the hydrolysis of a peptide bond, the enthalpy of reaction is generally negative (exothermic), with reported values ranging from -5 to -28 kJ/mol. nih.gov

The kinetics of peptide bond formation can be influenced by several factors:

Force: Studies have shown that applying a pulling force to the peptide can decrease the energy barrier for peptide bond formation, thus accelerating the reaction rate. nih.gov

Catalysts: In biological systems, enzymes called ribosomes dramatically increase the rate of peptide bond formation. In chemical synthesis, the choice of coupling reagent and additives plays a similar role in accelerating the reaction.

Temperature: Increasing the temperature can sometimes favor peptide bond formation, as the favorable entropy change can eventually overcome the unfavorable enthalpy change. stackexchange.com

| Process | ΔG | ΔH | Reference |

|---|---|---|---|

| Peptide Bond Formation | Positive (Endergonic) | Positive (Endothermic) | medschoolcoach.comstackexchange.comechemi.com |

| Peptide Bond Hydrolysis | Negative (Exergonic) | -5 to -28 kJ/mol | medschoolcoach.comnih.gov |

Applications of Carbobenzyloxysarcosylglycine in Advanced Peptide and Chemical Biology Research

Role as a Key Building Block in Complex Peptide and Oligopeptide Synthesis

In the intricate process of chemical peptide synthesis, pre-formed di- or tripeptide fragments are often utilized as "building blocks" to streamline the assembly of larger, more complex peptide chains. This strategy, known as fragment condensation, can be more efficient than the stepwise addition of single amino acids, particularly in solid-phase peptide synthesis (SPPS). youtube.com

Carbobenzyloxysarcosylglycine is structurally well-suited to function as such a building block. The Cbz group provides robust protection for the N-terminal amine, preventing unwanted side reactions during coupling, while the free C-terminal carboxylic acid is available for activation and reaction with the amino group of another amino acid or a growing peptide chain. The sarcosine (B1681465) residue introduces an N-methylated backbone, a feature known to influence peptide conformation and increase resistance to enzymatic degradation.

The general process for using a dipeptide building block like Carbobenzyloxysarcosylglycine in SPPS would involve:

Activating the C-terminal carboxyl group of Carbobenzyloxysarcosylglycine.

Coupling the activated dipeptide to an amino acid or peptide chain anchored to a solid support resin.

Removing the N-terminal Cbz protecting group to expose the amine of the sarcosine residue.

Continuing the elongation of the peptide chain by adding subsequent amino acids.

This approach allows for the efficient incorporation of the Sar-Gly motif into a target peptide sequence. The use of such building blocks is a key strategy in the synthesis of long or challenging peptides, including therapeutic peptide candidates and probes for biological systems. universiteitleiden.nlnih.govnih.govacs.org

Incorporation into Peptidomimetics and Azapeptide Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess modified chemical features to enhance properties like stability, bioavailability, and receptor affinity. researchgate.net One important class of peptidomimetics is the azapeptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.govnih.gov This substitution creates a semicarbazide (B1199961) linkage instead of a standard peptide bond, which can enforce specific secondary structures (like β-turns) and confer significant resistance to proteases. researchgate.netnih.govsemanticscholar.org

Carbobenzyloxysarcosylglycine can serve as a precursor for the synthesis of azapeptide analogs. The synthesis of azapeptides is a challenging area of chemistry, but modern methods like the "submonomer procedure" allow for the systematic construction of azapeptide libraries. researchgate.netnih.gov In this context, a dipeptide like Carbobenzyloxysarcosylglycine could be chemically modified to create a corresponding aza-dipeptide building block. For instance, the glycine (B1666218) residue could be conceptually replaced with an aza-glycine residue.

The resulting aza-building block could then be incorporated into a larger peptide sequence using established synthetic protocols, including automated solid-phase synthesis. biorxiv.org The development of novel building blocks, such as those derived from thiocarbazates, continues to make the synthesis of diverse azapeptides more accessible for therapeutic development. nih.gov The incorporation of an aza-residue can profoundly impact the biological activity and pharmacokinetic profile of a peptide, making this a critical strategy in drug discovery.

Utilization in the Design and Synthesis of Modified Peptide Structures

Beyond peptidomimetics, Carbobenzyloxysarcosylglycine can be envisioned as a starting point for creating a variety of other modified peptide structures. Peptide modifications are crucial for tailoring their biological function, stability, and application. nih.gov These can range from simple N- or C-terminal modifications to the incorporation of non-natural amino acids or complex conjugations. nih.govljmu.ac.uk

The structure of Carbobenzyloxysarcosylglycine offers several handles for modification:

The N-methyl group of sarcosine: This inherent modification already provides resistance to some proteases and influences the peptide backbone's conformational flexibility.

The C-terminal glycine: This residue can be replaced with other amino acids or functional groups prior to its use as a building block. For example, it could be coupled to a fluorescent label, a lipid for enhanced membrane permeability, or a bioorthogonal handle for "click chemistry" applications. ruc.dkresearchgate.net

The peptide backbone: The amide bond itself could be replaced with a non-hydrolyzable isostere, such as a trifluoroethylamino group, to create a peptidomimetic with enhanced stability, a strategy that has been successfully applied to other peptide systems. acs.org

By using Carbobenzyloxysarcosylglycine as a foundational dipeptide, chemists can design and synthesize libraries of modified peptides to probe structure-activity relationships and develop new therapeutic agents or research tools.

Contributions to Mechanistic Studies in Enzyme Inhibition (General)

Derivatives of Carbobenzyloxysarcosylglycine can be valuable tools for studying the mechanisms of enzyme inhibition, particularly for proteases. While the dipeptide itself is unlikely to be a potent inhibitor, it can be systematically modified to probe the active site of a target enzyme. nih.gov

In mechanistic studies, researchers often synthesize a series of related compounds (analogs) and measure their inhibitory activity (e.g., IC₅₀ or Kᵢ values). By comparing the activity of different analogs, they can deduce which chemical features are critical for binding and inhibition. For example, the C-terminal carboxylate of Carbobenzyloxysarcosylglycine could be converted into various functional groups—such as an aldehyde, a ketone, or a nitrile—which are known to interact with the catalytic residues of certain proteases.

The general workflow for such a study would be:

Synthesize a library of derivatives based on the Carbobenzyloxysarcosylglycine scaffold.

Perform in vitro enzyme assays to determine the inhibitory potency of each derivative against the target enzyme. nih.govnih.gov

Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Use computational methods, such as molecular docking, to model how the inhibitors bind to the enzyme's active site, providing a structural basis for the observed inhibition data. researchgate.netrsc.org

The data below illustrates the type of results generated from such enzyme inhibition studies, showing IC₅₀ values for a series of hypothetical derivatives.

| Derivative | Modification on Glycine C-terminus | Target Enzyme | Hypothetical IC₅₀ (µM) |

| Cmpd 1 | Carboxylic Acid (Original) | Protease X | >1000 |

| Cmpd 2 | Aldehyde | Protease X | 50.2 |

| Cmpd 3 | Nitrile | Protease X | 15.8 |

| Cmpd 4 | Trifluoromethyl Ketone | Protease X | 1.2 |

This table is illustrative and does not represent actual experimental data for Carbobenzyloxysarcosylglycine derivatives.

Through these systematic studies, the specific interactions required for potent enzyme inhibition can be mapped out, guiding the design of more effective and selective therapeutic agents.

Analytical Methodologies for Characterization and Purity Assessment of Carbobenzyloxysarcosylglycine

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For Carbobenzyloxysarcosylglycine, this is essential for isolating the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of pharmaceutical compounds and other chemical substances. In the context of Carbobenzyloxysarcosylglycine, HPLC methods are developed to separate the target compound from any starting materials, by-products, or degradation products.

A typical HPLC analysis involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases. The separated components are then detected as they exit the column, producing a chromatogram where each peak corresponds to a different compound. The purity of the Carbobenzyloxysarcosylglycine sample is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram.

For peptide-like compounds such as Carbobenzyloxysarcosylglycine, reversed-phase HPLC is a commonly employed mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of compounds is based on their hydrophobicity.

While specific HPLC methods for Carbobenzyloxysarcosylglycine are often proprietary and developed in-house by manufacturers and researchers, general principles of peptide analysis by HPLC are applicable. The European Pharmacopoeia, for instance, outlines HPLC methods for the determination of enantiomeric purity in various drug substances, which highlights the technique's importance in quality control. mdpi.com

Table 1: Illustrative HPLC Parameters for Peptide Analysis

| Parameter | Typical Condition |

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 30 °C |

This table represents typical starting conditions for the HPLC analysis of a protected dipeptide and may require optimization for Carbobenzyloxysarcosylglycine.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. chromatographytoday.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates the use of higher operating pressures.

For the analysis of complex samples like peptide mixtures, UHPLC provides sharper and more resolved peaks, enabling better separation of closely related impurities from the main compound. chromatographytoday.com This enhanced resolution is particularly advantageous for the accurate quantification of purity. The shorter analysis times offered by UHPLC also increase sample throughput, which is beneficial in research and quality control environments. chromatographytoday.comchromatographytoday.com

The coupling of UHPLC with mass spectrometry (UHPLC-MS) is a particularly powerful combination for the analysis of dipeptides and other small molecules. sartorius.comnih.govnih.gov This hyphenated technique not only separates the components of a mixture but also provides mass information for each component, aiding in their identification.

Table 2: Comparison of Typical HPLC and UHPLC Characteristics for Peptide Analysis

| Feature | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Pressure | 400-600 bar | 1000-1500 bar |

| Analysis Time | Longer | Shorter chromatographytoday.com |

| Resolution | Good | Excellent chromatographytoday.com |

| Sensitivity | Good | Higher chromatographytoday.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. For Carbobenzyloxysarcosylglycine, various spectroscopic techniques are indispensable for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically, the nuclei of atoms like hydrogen and carbon) within a molecule.

For Carbobenzyloxysarcosylglycine, ¹H NMR and ¹³C NMR are the most common experiments. The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, thus confirming the sequence of the amino acid residues and the presence of the carbobenzyloxy protecting group. The interpretation of NMR spectra for carbohydrates and peptides can be complex due to overlapping signals, but it provides a wealth of structural information. researchgate.netnih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound with high accuracy. For Carbobenzyloxysarcosylglycine, MS is used to confirm its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, and the analysis of the resulting fragment ions can provide structural information, such as the sequence of amino acids in a peptide. youtube.com The combination of liquid chromatography with mass spectrometry (LC-MS) is a standard technique for the analysis of complex mixtures, including peptide digests. chromatographytoday.com

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For Carbobenzyloxysarcosylglycine, the presence of the aromatic ring in the carbobenzyloxy group gives rise to a characteristic UV absorbance. thermofisher.com This property can be exploited for several purposes.

Firstly, UV-Vis spectroscopy can be used to monitor the progress of the synthesis of Carbobenzyloxysarcosylglycine. By observing the appearance or disappearance of the characteristic UV absorbance of the protecting group, the reaction can be followed in real-time.

Secondly, UV-Vis spectroscopy can be used for the quantification of Carbobenzyloxysarcosylglycine in solution, provided a pure standard is available for calibration. nih.govformulationbio.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. formulationbio.com While direct UV absorbance at 280 nm is often used for proteins containing tryptophan and tyrosine, the peptide backbone itself absorbs light in the deep UV region (around 205 nm), which can also be utilized for quantification. thermofisher.commerckmillipore.com

Table 3: Summary of Analytical Techniques and Their Applications for Carbobenzyloxysarcosylglycine

| Technique | Application | Information Obtained |

| HPLC | Purity Assessment, Separation | Purity percentage, separation of impurities |

| UHPLC | High-resolution separation, Fast analysis | Improved separation of impurities, faster run times |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Detailed molecular structure, connectivity of atoms |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular weight of the compound |

| HRMS | Elemental Composition | Accurate mass and elemental formula |

| UV-Vis Spectroscopy | Reaction Monitoring, Quantification | Presence of aromatic groups, concentration in solution |

Advanced Characterization Techniques for Stereochemical Purity Determination

The determination of stereochemical purity is a critical aspect of the characterization of chiral molecules like Carbobenzyloxysarcosylglycine. Advanced analytical methodologies are employed to resolve and quantify stereoisomers, ensuring the desired enantiomeric or diastereomeric form is present and meets required purity standards. These techniques are essential in fields such as pharmaceutical development and stereoselective synthesis, where the biological activity and safety of a compound are often intrinsically linked to its stereochemistry.

The primary challenge in analyzing stereoisomers lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, specialized chiral environments must be created to induce distinguishable signals for each stereoisomer. The most prominent and powerful techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation by HPLC using a Chiral Stationary Phase (CSP) is the most widely adopted method for determining the enantiomeric purity of chiral compounds. rsc.org CSPs are composed of a single enantiomer of a chiral selector molecule that is immobilized onto a solid support, typically silica (B1680970) gel. The differential interaction between the enantiomers of the analyte and the chiral selector leads to different retention times, allowing for their separation and quantification.

For N-protected dipeptides such as Carbobenzyloxysarcosylglycine, polysaccharide-based and protein-based CSPs have proven to be particularly effective.

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. They typically consist of derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), which is the selector in the commercially available Chiralpak AD series of columns. mdpi.com The chiral recognition mechanism involves a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The selection of the mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to polar organic or reversed-phase, is crucial for optimizing the separation. mdpi.comnih.gov

Protein-Based CSPs: Stationary phases based on immobilized proteins, such as α-chymotrypsin (ACHT), have demonstrated the ability to resolve various dipeptide stereoisomers. nih.gov The chiral recognition is based on the complex three-dimensional structure of the protein, which offers multiple interaction points, mimicking the substrate specificity seen in biological systems. These columns are typically operated under reversed-phase conditions.

The effectiveness of a chiral HPLC separation is evaluated by several parameters, including the resolution (Rs), which quantifies the degree of separation between two peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification.

Table 1: Representative Data for Chiral HPLC Separation of N-Cbz-Dipeptides

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) | Analyte | Resolution (Rs) |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (80:20, v/v) | 1.0 | 260 | N-Cbz-Ala-Phe | > 2.5 |

| Immobilized α-chymotrypsin | Phosphate Buffer/Acetonitrile | 0.8 | 220 | N-Cbz-Leu-Gly | > 2.0 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol/Formic Acid (90:10:0.1, v/v/v) | 1.0 | 254 | N-Cbz-Val-Val | > 3.0 |

This table is illustrative and compiled from typical conditions reported for similar compounds. Specific values for Carbobenzyloxysarcosylglycine would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries

NMR spectroscopy is another powerful tool for assessing stereochemical purity. While enantiomers are indistinguishable in a standard achiral NMR solvent, their signals can be resolved by introducing a chiral auxiliary agent. This agent interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

There are two main types of chiral auxiliaries used in NMR analysis:

Chiral Solvating Agents (CSAs): These are chiral molecules that form non-covalent diastereomeric complexes with the analyte enantiomers. The differential interactions within these complexes lead to chemical shift non-equivalence (Δδ) for corresponding protons or carbons in the enantiomers. The integration of the separated signals allows for the direct determination of the enantiomeric excess.

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional groups (e.g., the carboxylic acid of Carbobenzyloxysarcosylglycine) to form stable diastereomers. These diastereomers can then be analyzed by standard NMR, as they have inherently different chemical and physical properties and thus distinct spectra. A common example is Mosher's acid ((R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid).

The choice between a CSA and a CDA depends on the functional groups present in the analyte and the desired experimental conditions. While derivatization can often lead to larger and more easily quantifiable signal separations, it requires an additional reaction step and purification, which might alter the original enantiomeric ratio. The use of CSAs is non-destructive but may result in smaller chemical shift differences.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies for Dipeptide Derivatives

The chemical synthesis of peptides, including protected dipeptides like Carbobenzyloxysarcosylglycine, has traditionally relied on methods that generate significant chemical waste. Solid-phase peptide synthesis (SPPS), while revolutionary, is known for its extensive use of hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.orgrsc.org Growing environmental concerns and stricter regulations are spurring the development of "green" chemistry approaches aimed at mitigating this impact. rsc.org

A primary focus of sustainable peptide synthesis is the replacement of conventional solvents with more environmentally benign alternatives. advancedchemtech.com Researchers have identified solvents like 2-Methyltetrahydrofuran (2-MeTHF) as a greener option for key steps in solid-phase synthesis, including the initial anchoring of the amino acid to the resin and the final precipitation of the peptide. researchgate.net The goal is to find a universal green solvent that can be used throughout the entire synthesis process. researchgate.net

Another significant advancement is the development of aqueous solid-phase peptide synthesis (ASPPS). tu-darmstadt.denih.gov This strategy represents a major paradigm shift by using water as the reaction medium, which dramatically reduces hazardous waste. advancedchemtech.comtu-darmstadt.de A key innovation enabling this is the creation of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. tu-darmstadt.denih.gov This approach not only makes the synthesis process more sustainable but also allows for efficient purification, a notorious bottleneck in peptide production that often requires large volumes of organic solvents. tu-darmstadt.de For a compound like Carbobenzyloxysarcosylglycine, which is typically prepared using solution-phase methods, adapting these principles could involve using greener solvent systems or developing water-soluble protecting group strategies to minimize the environmental footprint.

Advancements in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a static batch, is emerging as a powerful tool for peptide and protein synthesis. chimia.chamidetech.com Automated fast-flow peptide synthesis (AFPS) platforms have been developed that dramatically reduce the time required to add each amino acid, cutting cycle times from over an hour to just a few minutes. nih.govpentelutelabmit.com

These automated systems offer precise control over reaction parameters like temperature, concentration, and reaction time, which leads to improved efficiency, higher purity, and fewer side reactions. chimia.chamidetech.com By passing heated reagents through a low-volume reaction vessel, AFPS systems ensure maximal reagent concentration and rapid exchange, eliminating the need for lengthy heating and washing steps common in batch synthesis. nih.gov The ability to monitor the process in real-time using in-line detectors, such as UV spectroscopy, provides a wealth of data on reaction kinetics and efficiency. chimia.chnih.gov

While much of the development in flow chemistry has focused on synthesizing long peptides and even small proteins, the advantages are directly applicable to the production of shorter dipeptide derivatives like Carbobenzyloxysarcosylglycine. amidetech.com The precise control offered by flow systems can minimize side reactions and improve yields. For instance, racemization, a common side reaction, can be significantly reduced by optimizing the flow rate to shorten the residence time of sensitive intermediates in the reaction zone. chemrxiv.org The automation and efficiency of flow platforms could enable the rapid, on-demand, and high-purity synthesis of specific, protected dipeptides for various applications.

Integration of Artificial Intelligence and Machine Learning in Peptide Synthesis Design

The vast amount of data generated by modern automated synthesis platforms is creating new opportunities for the application of artificial intelligence (AI) and machine learning (ML). mdpi.comyesilscience.com These computational tools are being used to analyze complex datasets, predict reaction outcomes, and optimize synthesis protocols in ways that were previously not possible. acs.orgchemrxiv.org

One key application is the prediction and mitigation of sequence-dependent problems in peptide synthesis, such as aggregation, which can halt the synthesis process. acs.orgchemrxiv.org By training deep learning models on thousands of deprotection reactions from automated flow synthesizers, researchers can predict the efficiency of synthesis steps and identify sequences prone to problems. acs.orgchemrxiv.org The model can then suggest optimized synthesis parameters or even modifications to the peptide sequence to improve the outcome. acs.org

AI is also accelerating the entire peptide discovery and development pipeline. mdpi.comyesilscience.com Machine learning algorithms can screen vast virtual libraries of peptides to identify candidates with desired properties, optimize their structure for enhanced stability and efficacy, and even propose the most efficient synthetic routes. mdpi.comyesilscience.com This data-driven approach reduces the need for extensive and time-consuming trial-and-error experimentation. mdpi.com

For a specific molecule like Carbobenzyloxysarcosylglycine, AI and ML could be employed to optimize its synthesis. By analyzing data from various reaction conditions (e.g., catalysts, solvents, temperatures), a machine learning model could predict the optimal parameters to maximize yield and purity while minimizing byproducts and waste. This would lead to more efficient, reliable, and cost-effective production of this and other dipeptide derivatives.

Exploration of Novel Catalytic Systems for Dipeptide Formation

The formation of the amide bond between two amino acids is the central reaction in peptide synthesis. Traditionally, this is achieved using stoichiometric amounts of coupling reagents, which are often expensive and generate significant waste. acs.org A major goal in modern peptide chemistry is the development of efficient catalytic systems that can promote peptide bond formation without these drawbacks.

Researchers are designing small molecule organocatalysts that can facilitate amide bond formation in a catalytic cycle. acs.org One innovative approach involves a dual catalytic system based on redox recycling, which uses a benign terminal oxidant (like air) and reductant to regenerate the active catalytic species. acs.org Such systems have been shown to efficiently couple standard protected amino acids with minimal racemization, a critical factor for producing stereochemically pure peptides. acs.org The development of catalysts that are effective on a solid support demonstrates their potential to revolutionize SPPS by reducing the need for large excesses of reagents. acs.org

Other research explores the use of peptides themselves as catalysts. Self-assembling dipeptides have been shown to form nanostructures that can catalyze chemical reactions, including reduction reactions in water. nih.gov The ability of short, protected dipeptides to create organized, catalytic microenvironments opens up intriguing possibilities. nih.gov Furthermore, combinatorial approaches are being used to screen vast libraries of peptides to discover sequences with catalytic activity for specific reactions, including the synthesis of materials in non-aqueous environments where natural enzymes may not function. nih.gov The development of a robust, recyclable, and highly efficient catalyst for the formation of the sarcosine-glycine bond would represent a significant advance in the synthesis of Carbobenzyloxysarcosylglycine, making its production cleaner and more economical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.